molecular formula C8H8BF3O3 B1591076 (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid CAS No. 871125-69-8

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid

Cat. No.: B1591076
CAS No.: 871125-69-8
M. Wt: 219.96 g/mol
InChI Key: SGJHUHAGELVQDV-UHFFFAOYSA-N
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Description

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with three fluorine atoms and an ethoxy group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of the compound 3-Ethoxy-2,4,6-trifluorophenylboronic acid is the metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 3-Ethoxy-2,4,6-trifluorophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, the metal catalyst becomes oxidized through its donation of electrons to form a new metal-carbon bond . In transmetalation, the 3-Ethoxy-2,4,6-trifluorophenylboronic acid, which is a nucleophilic organic group, is transferred from boron to the metal catalyst .

Biochemical Pathways

The 3-Ethoxy-2,4,6-trifluorophenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary molecular effect of 3-Ethoxy-2,4,6-trifluorophenylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The cellular effects of this compound’s action would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of 3-Ethoxy-2,4,6-trifluorophenylboronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions Therefore, the presence of other functional groups and the reaction conditions could potentially influence the action of 3-Ethoxy-2,4,6-trifluorophenylboronic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of (3-Ethoxy-2,4,6-trifluorophenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid primarily undergoes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

  • (3,4,5-Trifluorophenyl)boronic acid
  • (4-Trifluoromethyl)phenylboronic acid
  • (2,4,6-Trifluorophenyl)boronic acid

Comparison:

Properties

IUPAC Name

(3-ethoxy-2,4,6-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJHUHAGELVQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584707
Record name (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-69-8
Record name B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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